5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Description

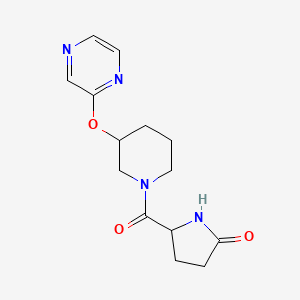

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a pyrazin-2-yloxy group, introducing aromatic and hydrogen-bonding capabilities. This structure combines rigidity from the pyrazine ring with conformational flexibility from the piperidine and pyrrolidinone moieties, making it a candidate for pharmaceutical exploration, particularly in neurological disorders.

Properties

IUPAC Name |

5-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c19-12-4-3-11(17-12)14(20)18-7-1-2-10(9-18)21-13-8-15-5-6-16-13/h5-6,8,10-11H,1-4,7,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANLALAERFVSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and additives such as DMAP . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of pyrrolidin-2-ones involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

This compound is utilized in scientific research for its unique properties. It is used in drug discovery due to its potential biological activities. Additionally, it serves as a versatile synthon in organic synthesis, allowing for the creation of various functionalized derivatives . In material science, it is employed for its structural properties, which can be leveraged in the development of new materials.

Mechanism of Action

The mechanism of action of 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used. For instance, in drug discovery, it may interact with certain enzymes or receptors to exert its biological effects .

Comparison with Similar Compounds

Fasoracetam ()

- Structure : (R)-5-(Piperidine-1-carbonyl)pyrrolidin-2-one.

- Key Differences : Lacks the pyrazin-2-yloxy group; simpler piperidine substitution.

- Properties : Synthesized from D-glutamic acid with 38% yield. Exhibits high enantiomeric purity (>95:5) and a specific optical rotation ([α]D²⁰ +26.5). The absence of pyrazine may reduce aromatic interactions but enhance metabolic stability.

- Application: Approved nootropic agent, suggesting the pyrrolidin-2-one-piperidine scaffold is pharmacologically viable .

5-Methoxy-2-pyrrolidone Derivatives ()

- Examples : 5-(Benzyloxy)pyrrolidin-2-one (Compound 7), 5-(1-phenylethoxy)pyrrolidin-2-one (Compound 8).

- Key Differences : Substituents are alkoxy or aryloxy groups instead of pyrazine-oxy. Compound 8 has two chiral centers, complicating stereoisomer separation.

- This may affect blood-brain barrier penetration or target selectivity .

Piperidine and Heterocyclic Modifications

Anti-Alzheimer’s Derivatives ()

- Examples : Compound 10b (fluorobenzoyl-piperidine) and 18c (trifluoromethyl-benzyl-piperidine).

- Key Differences : Piperidine is substituted with benzoyl or benzyl groups instead of pyrazine-oxy.

- Properties: These derivatives exhibit acetylcholinesterase inhibition comparable to donepezil.

Chlorophenyl-Oxadiazole Derivatives ()

- Examples : 1-(3-chlorophenyl)-4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one.

- Key Differences : Oxadiazole rings replace pyrazine, introducing electronegative and hydrogen-bond acceptor properties.

- Properties : Higher molecular weight (~465 Da vs. ~408 Da for Fasoracetam) may limit bioavailability. The oxadiazole’s planar structure contrasts with pyrazine’s aromaticity, affecting target binding .

Stereochemical and Physicochemical Profiles

Molecular Weight and Solubility

- Target Compound : Estimated molecular weight ~390–400 Da (based on pyrazine and piperidine contributions).

- Trityloxymethyl Derivative () : MW 357.44 with a bulky trityl group, likely reducing solubility. Pyrazine’s smaller size may improve aqueous solubility compared to trityl .

- Difluoropyrrolidine-Piperazine Compound () : MW ~500 Da with fluorine atoms enhancing lipophilicity. Pyrazine’s nitrogen atoms may balance hydrophilicity .

Biological Activity

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in drug discovery. This compound features a pyrrolidin-2-one core structure and is notable for its interactions with various biological targets, which can lead to significant changes in cellular processes.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 290.32 g/mol

- CAS Number : 2034210-27-8

The compound's structure includes a pyrazinyl moiety linked to a piperidine ring, which is critical for its biological activity. The presence of the pyrrolidinone enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing processes such as cell signaling and metabolic regulation.

Key Pathways Affected:

- Cell Proliferation : The compound may inhibit cell growth by interfering with the signaling pathways that regulate the cell cycle.

- Apoptosis Induction : It has been observed to promote apoptosis in certain cancer cell lines, suggesting potential applications in oncology.

- Antiviral Activity : Research indicates that similar compounds within this class exhibit antiviral properties, potentially positioning this compound as a candidate for further investigation against viral infections.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for determining its bioavailability and efficacy. Factors influencing these properties include:

- Absorption : The compound's solubility and stability in biological fluids affect how well it can be absorbed into systemic circulation.

- Distribution : Lipophilicity plays a role in how the compound distributes throughout body tissues.

- Metabolism : Understanding how the compound is metabolized can provide insights into its duration of action and potential toxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound, highlighting their therapeutic potential:

Anticancer Activity

A study investigated the cytotoxic effects of pyrrolidinone derivatives on various cancer cell lines, demonstrating that modifications to the piperidine and pyrrolidinone structures could enhance anticancer activity. Notably, compounds exhibiting IC₅₀ values below 10 μM were considered highly potent against specific tumor types .

Antiviral Properties

Research has shown that pyrazine derivatives can inhibit viral replication in vitro. For example, compounds structurally similar to this compound demonstrated significant antiviral activity against influenza viruses at concentrations ranging from 4 to 20 μg/mL .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with other heterocyclic compounds is useful:

| Compound Name | Biological Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | <10 | |

| Compound B | Antiviral | 4 - 20 | |

| Compound C | Antitubercular | 1.35 - 2.18 |

This table illustrates the promising biological activities associated with related compounds, suggesting that this compound may share similar therapeutic potentials.

Q & A

Q. What synthetic strategies are recommended for preparing 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions between pyrazine-containing piperidine derivatives and pyrrolidinone precursors.

- Protection/deprotection steps for reactive functional groups (e.g., amine or carbonyl groups) to prevent side reactions .

- Optimization of reaction parameters : Temperature (e.g., 60–100°C for amide bond formation), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., HATU for carbamate coupling) .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify connectivity of the pyrazine, piperidine, and pyrrolidinone moieties .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% purity threshold) .

- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) to identify discrepancies in chemical shifts .

- 2D-NMR techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals in complex regions (e.g., piperidine ring protons) .

- Isotopic labeling : Trace reaction intermediates to confirm regioselectivity in multi-step syntheses .

Q. What experimental designs are effective for evaluating the compound’s stability under physiological conditions?

- pH-dependent stability assays : Incubate the compound in buffers (pH 4.0–7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Light and temperature stress testing : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to assess photodegradation and thermal stability .

- Metabolic stability : Use liver microsome assays to quantify half-life () and identify metabolic hotspots (e.g., pyrazine ring oxidation) .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Mechanistic studies : Use -NMR to monitor reaction progress and identify intermediates or byproducts .

- Catalyst screening : Test alternative coupling agents (e.g., EDCI vs. HATU) to improve efficiency .

- Solvent optimization : Switch to less polar solvents (e.g., THF) to minimize side reactions .

Q. What strategies are employed to assess the compound’s interaction with biological targets?

- Molecular docking : Model binding affinity to enzymes/receptors (e.g., kinase domains) using PyMOL or AutoDock .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, , ) for target proteins .

- Cell-based assays : Measure IC values in disease-relevant cell lines (e.g., cancer or microbial models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.